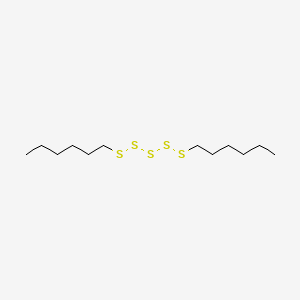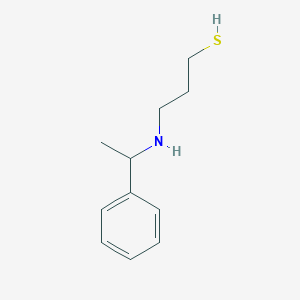
3-(1-Phenylethylamino)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylethylamino)propane-1-thiol is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a thiol group (-SH) and an amine group (-NH) attached to a propane chain, which is further substituted with a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethylamino)propane-1-thiol typically involves the reaction of 1-phenylethylamine with 3-chloropropane-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-(1-Phenylethylamino)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding amine is produced.
Substitution: Various substituted amines are formed depending on the electrophile used.
科学研究应用
3-(1-Phenylethylamino)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Phenylethylamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Propane-1-thiol: An alkanethiol with a similar thiol group but lacking the phenylethyl and amine groups.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
Cysteamine: Contains both thiol and amine groups but with a different carbon chain structure.
Uniqueness
3-(1-Phenylethylamino)propane-1-thiol is unique due to the presence of both a phenylethyl group and an amine group, which confer distinct chemical properties and reactivity compared to simpler thiols and amines. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
4628-56-2 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC 名称 |
3-(1-phenylethylamino)propane-1-thiol |
InChI |
InChI=1S/C11H17NS/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
InChI 键 |
FORPVLUQWPWTJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






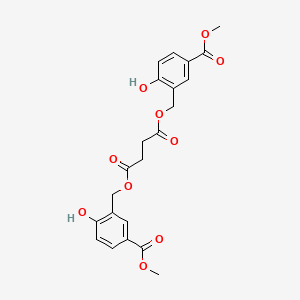


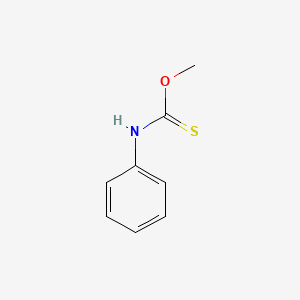
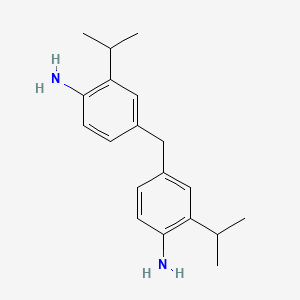


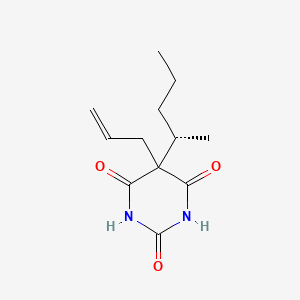
![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
